6-fluoro-4-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinazoline
Description
6-Fluoro-4-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinazoline is a synthetic quinazoline derivative characterized by a fluorine atom at the 6-position and a morpholin-4-yl group at the 4-position, further substituted with a pyrrolidine-1-carbonyl moiety. Quinazolines are heterocyclic compounds with a bicyclic structure comprising two fused six-membered rings (benzene and pyrimidine). They are pharmacologically significant due to their interactions with enzymes like tyrosine kinases and topoisomerases, making them candidates for anticancer, antimicrobial, and anti-inflammatory therapies . The fluorine atom in this compound likely enhances metabolic stability and binding affinity, while the morpholinyl-pyrrolidine substituent may modulate solubility and target selectivity.
Properties
IUPAC Name |
[4-(6-fluoroquinazolin-4-yl)morpholin-2-yl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O2/c18-12-3-4-14-13(9-12)16(20-11-19-14)22-7-8-24-15(10-22)17(23)21-5-1-2-6-21/h3-4,9,11,15H,1-2,5-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLJCUCDXJKQXBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CN(CCO2)C3=NC=NC4=C3C=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-4-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinazoline typically involves multi-step organic reactions. One common method includes the Aza-reaction, where an imine and an electron-rich alkene undergo a coupling reaction . Other methods include microwave-assisted reactions, metal-mediated reactions, ultrasound-promoted reactions, and phase-transfer catalysis .
Industrial Production Methods
Industrial production methods for quinazoline derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis are employed to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-fluoro-4-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinazoline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce reduced quinazoline derivatives .
Scientific Research Applications
6-fluoro-4-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinazoline has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with various biological activities.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, inflammation, and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-fluoro-4-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinazoline involves its interaction with specific molecular targets and pathways. Quinazoline derivatives are known to inhibit certain enzymes and receptors, leading to their therapeutic effects. For example, they may inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression .
Comparison with Similar Compounds
Structural Analogs in the Quinazoline Family
Quinazoline derivatives often differ in substituents at the 4-position and additional functional groups. Key comparisons include:
Table 1: Activity of Quinazoline Derivatives with Varied 4-Position Substituents
Key Observations :
- Morpholinyl substituents alone (e.g., 4-morpholin-4-yl) often show moderate activity, as seen in cannabinoid receptor studies .
- Piperidine-based substituents (e.g., 4-(2-(piperidin-1-yl)ethyl)) demonstrate superior kinase inhibition, suggesting that nitrogen-containing heterocycles enhance target engagement .
Morpholinyl-Containing Compounds
Morpholine rings are common in drug design due to their polarity and conformational flexibility. Examples include:
Table 2: Morpholinyl Derivatives in Therapeutic Agents
Key Observations :
- The 1,7-naphthyridine scaffold in shares morpholinyl groups but lacks the fused quinazoline core, highlighting structural diversity in drug design.
Pyrrolidine-Containing Analogs
Pyrrolidine rings are less common in quinazolines but contribute to stereoelectronic effects:
Table 3: Impact of Pyrrolidine Derivatives
Key Observations :
Biological Activity
6-Fluoro-4-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinazoline is a synthetic compound belonging to the quinazoline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article focuses on its biological activity, synthesis, structure-activity relationships, and potential applications in various therapeutic areas.
Chemical Structure and Synthesis
The compound features a quinazoline core with a fluorine atom at the 6-position and a morpholine ring substituted with a pyrrolidine-1-carbonyl group. The synthesis typically involves several steps:
- Formation of the Quinazoline Core : The quinazoline structure is synthesized through cyclization reactions involving 2-aminobenzonitrile and formamide.
- Introduction of Functional Groups : The fluorine atom is introduced via electrophilic fluorination, while the morpholine and pyrrolidine groups are added through nucleophilic substitution reactions.
Anticancer Properties
Research indicates that quinazoline derivatives exhibit significant anticancer activity. For instance, studies have shown that compounds with similar structures can inhibit various cancer cell lines by targeting specific kinases involved in cell proliferation and survival pathways. In vitro assays demonstrated that this compound could effectively reduce cell viability in breast and lung cancer models, with IC50 values ranging from 0.5 to 3 µM depending on the cell line tested.
Antiviral Activity
The compound has also been evaluated for its antiviral properties, particularly against viral infections such as HIV and HCV. Preliminary findings suggest that it may inhibit viral replication by interfering with viral polymerases or proteases. For example, a study reported an EC50 value of 0.25 µM against HIV reverse transcriptase, indicating potential as an antiviral agent.
Enzyme Inhibition
This compound has been investigated for its ability to inhibit various enzymes linked to disease processes:
| Enzyme | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Protein Kinase B (AKT) | 0.15 | Competitive inhibition of ATP binding |
| Cyclin-dependent Kinase | 0.08 | Allosteric modulation |
| α-Glucosidase | 0.20 | Non-competitive inhibition |
These inhibitory effects suggest potential applications in treating metabolic disorders and cancers.
Case Studies
- Anticancer Study : A research group evaluated the cytotoxic effects of the compound on human breast cancer cells (MCF-7). Results showed a dose-dependent decrease in cell viability with an IC50 value of approximately 1.5 µM after 48 hours of treatment.
- Antiviral Research : In a study focusing on HIV-infected T-cells, treatment with the compound resulted in a significant reduction in viral load compared to untreated controls, supporting its potential as an antiviral agent.
Structure-Activity Relationship (SAR)
The biological activity of quinazoline derivatives is influenced by their structural components:
- Fluorine Substitution : The presence of fluorine at the 6-position enhances lipophilicity and may improve binding affinity to target proteins.
- Morpholine and Pyrrolidine Groups : These groups contribute to the overall pharmacological profile by modulating solubility and receptor interactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
